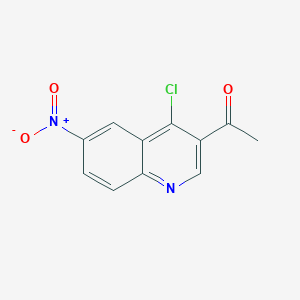

1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one

Description

Distinctive Features of 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one: Structural Rationale

The structure of this compound is characterized by a quinoline (B57606) core bearing three distinct substituents: a chloro group at position 4, a nitro group at position 6, and an ethanone (B97240) (acetyl) group at position 3. The specific placement of these functional groups dictates the molecule's electronic landscape and, consequently, its chemical reactivity. Some key physical and chemical properties are detailed below. chemsrc.com

| Property | Value |

| Molecular Formula | C₁₁H₇ClN₂O₃ |

| Molecular Weight | 250.64 g/mol |

| LogP | 3.52 |

| PSA (Polar Surface Area) | 75.78 Ų |

Analysis of Functional Group Interplay (Chloro, Nitro, Ethanone)The interplay between the three functional groups is critical to understanding the molecule's chemical behavior. All three substituents—chloro, nitro, and ethanone—are electron-withdrawing.

Chloro Group (C4): Positioned on the pyridine (B92270) half of the quinoline, the chloro group at C4 is a key reactive site. The inherent electron-deficient nature of the pyridine ring activates this position toward nucleophilic attack. This effect is amplified by the other electron-withdrawing groups on the ring. The chlorine atom serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Nitro Group (C6): Located on the benzene (B151609) half, the nitro group is a powerful electron-withdrawing and deactivating group. Its presence significantly lowers the electron density of the entire ring system, making electrophilic substitution reactions more difficult.

The cumulative effect of these three electron-withdrawing groups renders the quinoline nucleus highly electron-deficient. This electronic character is the primary driver of its predicted reactivity.

Implications of Quinoline Substitution Patterns on Reactivity and Potential TransformationsThe specific substitution pattern of this compound suggests several predictable pathways for chemical transformation. The nature and position of substituents are known to significantly modulate the activity and reactivity of the quinoline scaffold.nih.govacs.orgmdpi.com

| Potential Reaction Type | Reactive Site | Description |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Chloro | The C4 position is highly activated for displacement by various nucleophiles (e.g., amines, alkoxides, thiols) due to the electron-withdrawing nature of the quinoline nitrogen and the nitro and acetyl groups. mdpi.com |

| Nitro Group Reduction | C6-Nitro | The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd). This transformation would dramatically alter the electronic properties, converting a strongly deactivating group into a strongly activating, electron-donating group. |

| Carbonyl Chemistry | C3-Ethanone | The acetyl group's carbonyl can undergo reduction to an alcohol. The adjacent methyl protons are acidic and can be removed to form an enolate, enabling aldol-type condensations or alkylation reactions. researchgate.netrsc.org |

| Electrophilic Aromatic Substitution | C5, C8 | This reaction is expected to be very difficult due to the presence of three deactivating groups. If forced, substitution would likely occur at the 5 or 8 positions of the benzene ring. |

Research Gaps and Objectives for this compound

This gap presents several clear objectives for future research:

Development of a Synthetic Route: The primary objective is to establish an efficient and scalable synthesis for this compound.

Full Characterization: Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and physicochemical characterization are necessary to create a complete profile of the compound.

Exploration of Reactivity: Systematic investigation of its reactivity is crucial. This includes exploring the scope of nucleophilic substitution at the C4 position, transformations of the acetyl group, and reduction of the nitro group to unlock new synthetic intermediates.

Investigation of Potential Applications: Given the broad biological relevance of the quinoline scaffold, the synthesized compound and its derivatives should be evaluated for potential applications, particularly in medicinal chemistry as building blocks for novel therapeutic agents.

Addressing these objectives would not only fill a void in the chemical literature but also provide the scientific community with a versatile new building block for organic synthesis and drug discovery.

An Exploration of this compound in Modern Organic Synthesis

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active compounds and functional materials. nih.gov Within this broad class of molecules, this compound presents itself as a highly functionalized and reactive intermediate. Its unique arrangement of an acetyl group, a chloro substituent, and a nitro group on the quinoline core makes it a versatile building block for the synthesis of more complex molecular architectures. This article delves into the synthetic potential, reactivity, and derivatization strategies associated with this specific compound, highlighting its significance in contemporary organic chemistry.

1 Identification of Underexplored Synthetic Avenues for Complex Quinoline Scaffolds

The synthesis of polysubstituted quinolines like this compound often relies on classical methods such as the Gould-Jacobs, Skraup, or Friedländer reactions, which are then followed by functional group manipulations. nih.gov However, contemporary research is increasingly focused on more efficient and greener synthetic protocols. researchgate.net

One underexplored avenue for the synthesis of this specific scaffold involves multicomponent reactions. For instance, a one-pot condensation of a suitably substituted aniline (B41778) (e.g., 4-nitroaniline), an active methylene (B1212753) compound (ethyl acetoacetate), and a cyclizing agent could form the core quinolone structure. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) would then yield the 4-chloroquinoline (B167314) moiety. The challenge lies in the regioselective control of these transformations to achieve the desired substitution pattern.

Another modern approach that remains underutilized in this specific context is C-H activation. rsc.org Direct, regioselective C-H acylation at the C-3 position of a pre-formed 4-chloro-6-nitroquinoline (B83797) would be a highly atom-economical route. While iron-catalyzed C-H functionalization of quinoline-N-oxides has been demonstrated, adapting these methods for direct acylation on the electron-deficient 6-nitroquinoline (B147349) ring system presents a significant synthetic challenge and an opportunity for methodological innovation. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Classical Methods | Stepwise construction (e.g., Conrad-Limpach or Gould-Jacobs) followed by functionalization (nitration, chlorination, acylation). | Reliable and well-established procedures. | Often require harsh conditions, multiple steps, and can generate significant waste. |

| Multicomponent Reactions | One-pot synthesis from three or more simple starting materials. | High efficiency, reduced reaction time, and operational simplicity. nih.gov | Achieving the correct regioselectivity with highly functionalized substrates. |

| C-H Activation/Functionalization | Direct introduction of the acetyl group onto a pre-existing 4-chloro-6-nitroquinoline core. | High atom economy, reduced number of synthetic steps. rsc.org | Catalyst development for regioselective functionalization of an electron-deficient ring. |

2 Elucidation of Specific Reactivity Profiles and Mechanistic Pathways

The chemical behavior of this compound is governed by the interplay of its three key functional groups. The electron-withdrawing nature of the nitro group at the C-6 position and the quinoline nitrogen atom significantly influences the reactivity of the entire scaffold.

Reactivity at the C-4 Position: The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group and the ring nitrogen enhances the electrophilicity of this position, making it a prime site for reaction with various nucleophiles. nih.gov Mechanistically, this proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily broken. Studies on analogous 4-chloroquinolines and 4-chloroquinazolines show that this position readily reacts with amines, thiols, and alkoxides. mdpi.comresearchgate.net

Reactivity of the C-3 Acetyl Group: The acetyl group offers a rich platform for chemical transformations. researchgate.net

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in Claisen-Schmidt or Knoevenagel condensations with aldehydes to form α,β-unsaturated ketones (chalcones). researchgate.net

Conversion to Heterocycles: The acetyl group is a precursor for various heterocyclic systems. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) forms an enaminone, which can be cyclized with reagents like hydrazine, hydroxylamine (B1172632), or guanidine (B92328) to yield pyrazoles, isoxazoles, or pyrimidines, respectively. researchgate.net

Halogenation: The methyl group can be halogenated under acidic or basic conditions, which can be a precursor for further reactions like the Favorskii rearrangement or synthesis of α,β-epoxy ketones. rsc.org

Reactivity of the C-6 Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is fundamental, as the resulting 6-aminoquinoline (B144246) derivative opens up a vast array of subsequent chemical modifications, including diazotization and Sandmeyer reactions, or amide and sulfonamide formation.

3 Potential for Novel Chemical Applications and Derivatization Strategies

The multifunctionality of this compound makes it an excellent starting material for the generation of chemical libraries and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

A key derivatization strategy involves the sequential or orthogonal reaction of the different functional groups. For example, the C-4 chloro group can be selectively displaced by a primary amine. Subsequently, the C-6 nitro group can be reduced to an amine, which can then be acylated or used in a cyclization reaction. Finally, the C-3 acetyl group can be transformed into a different functional group or heterocyclic ring. This stepwise approach allows for the systematic construction of highly complex and diverse molecular architectures from a single, versatile starting material.

Table 2: Potential Derivatization Pathways

| Reactive Site | Reagent/Condition | Product Type | Potential Application |

| C-4 Chloro | Amines, Thiols, Alcohols (Nucleophilic Substitution) | 4-Amino/Thio/Alkoxy-quinolines | Building blocks for bioactive molecules. mdpi.comresearchgate.net |

| C-3 Acetyl | Aldehydes (Claisen-Schmidt Condensation) | Quinolinyl-chalcones | Precursors to flavonoids and other heterocyclic systems. researchgate.net |

| C-3 Acetyl | Hydrazine, Hydroxylamine (Cyclization) | Pyrazolo[4,3-c]quinolines, Isoxazolo[4,3-c]quinolines | Novel fused heterocyclic systems. researchgate.net |

| C-6 Nitro | SnCl₂, H₂, Pd/C (Reduction) | 6-Aminoquinolines | Key intermediates for further functionalization (e.g., amides, sulfonamides). |

The strategic combination of these reactions allows for the exploration of new chemical space. For instance, intramolecular reactions between derivatives at the C-3 and C-4 positions could lead to the formation of novel fused polycyclic systems, a structural motif of interest in drug discovery. The versatility of this compound ensures its continued relevance as a valuable intermediate in the field of synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-6-nitroquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c1-6(15)9-5-13-10-3-2-7(14(16)17)4-8(10)11(9)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRASNVPXFZZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857146 | |

| Record name | 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-25-2 | |

| Record name | 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Chloro 6 Nitroquinolin 3 Yl Ethan 1 One

Strategic Disconnections and Retrosynthetic Analysis

A retrosynthetic analysis of 1-(4-chloro-6-nitroquinolin-3-yl)ethan-1-one allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process involves identifying key bonds and functional groups that can be formed through reliable and well-established chemical reactions.

Prioritization of Key Functional Group Introductions and Transformations

The retrosynthetic strategy for this compound requires careful consideration of the order in which the key functional groups—the C3-acetyl, C4-chloro, and C6-nitro groups—are introduced.

A primary disconnection targets the C3-acetyl bond. This suggests a late-stage introduction of the acetyl group, possibly via a Friedel-Crafts acylation or a related reaction on a pre-formed 4-chloro-6-nitroquinoline (B83797) core. This approach is advantageous as it avoids potential interference of the acetyl group in the quinoline (B57606) ring formation and subsequent chlorination and nitration steps.

Further disconnection of the 4-chloro-6-nitroquinoline intermediate points towards separate introductions of the chloro and nitro functionalities. The chloro group at the 4-position can be retrosynthetically traced back to a 4-hydroxyquinoline (B1666331) (a 4-quinolone), a common intermediate in many quinoline syntheses. The transformation of a 4-quinolone to a 4-chloroquinoline (B167314) is a standard procedure, often accomplished using reagents like phosphorus oxychloride (POCl₃).

The C6-nitro group can be disconnected via an electrophilic aromatic substitution (nitration) on the quinoline ring. The timing of this step is crucial. Nitration of the quinoline ring is generally directed to the 5- and 8-positions on the benzene (B151609) ring. Therefore, the directing effects of the other substituents must be considered to achieve the desired 6-nitro substitution pattern. It is often more strategic to introduce the nitro group onto the aniline (B41778) precursor before the quinoline ring formation.

This leads to a key aniline-based precursor, such as a substituted 2-aminoaryl ketone or a related compound, which can then be cyclized to form the quinoline core.

Exploration of Quinoline Ring Formation Strategies Relevant to the Target Structure

Several classical methods for quinoline synthesis can be adapted for the construction of the core structure of this compound. iipseries.orgnih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgjk-sci.comresearchgate.netnih.govorganicreactions.org For the target molecule, a substituted 2-aminobenzaldehyde (B1207257) could react with acetylacetone (B45752) or a similar β-dicarbonyl compound to form the quinoline ring with the desired C3-acetyl substituent already in place. The reaction can be catalyzed by acids or bases. jk-sci.com

The Combes Quinoline Synthesis : This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgpharmaguideline.com A substituted aniline could be condensed with a suitable β-diketone to form a 2,4-disubstituted quinoline. iipseries.org

The Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-hydroxyquinolines (4-quinolones) under kinetic control or 2-hydroxyquinolines (2-quinolones) under thermodynamic control. pharmaguideline.comwikipedia.orgquimicaorganica.orgsynarchive.com The formation of a 4-quinolone intermediate is particularly relevant as it can be readily converted to the 4-chloroquinoline.

The Doebner-von Miller Reaction : This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline, typically under acidic catalysis. nih.govwikipedia.orgacs.orgslideshare.net While versatile, controlling the regioselectivity can be a challenge.

For the synthesis of the target molecule, a strategy involving the Conrad-Limpach synthesis to form a 6-nitro-4-quinolone, followed by chlorination and then acylation at the C3 position, appears to be a highly plausible route.

Classical and Contemporary Synthetic Routes

Based on the retrosynthetic analysis, a multi-step synthesis from accessible precursors can be designed. This route would involve the sequential construction of the quinoline core followed by the introduction of the required functional groups.

Multi-Step Synthesis from Accessible Precursors

A potential synthetic route to this compound is outlined below. This pathway combines elements of classical quinoline syntheses with standard functional group transformations.

Step 1: Synthesis of a 4-hydroxy-6-nitroquinoline (6-nitro-4-quinolone)

A plausible starting point is the reaction of a p-nitroaniline with a β-ketoester, such as ethyl acetoacetate, following the principles of the Conrad-Limpach synthesis. This reaction would proceed via an enamine intermediate, which upon thermal cyclization, would yield the desired 4-hydroxy-6-nitroquinoline.

Step 2: Chlorination of the 4-quinolone

The resulting 4-hydroxy-6-nitroquinoline can be converted to 4-chloro-6-nitroquinoline. This transformation is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or solvent such as N,N-dimethylformamide (DMF).

Step 3: Acylation of 4-chloro-6-nitroquinoline

The final step is the introduction of the acetyl group at the C3 position. This can be approached through a Friedel-Crafts acylation reaction. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com However, the electron-withdrawing nature of the nitro group and the chloro substituent, as well as the pyridine (B92270) ring nitrogen, can deactivate the quinoline system towards electrophilic substitution. Therefore, more specialized acylation methods might be necessary. A recently developed transition metal-free protocol for the synthesis of 3-acylquinolines involves the annulation of anthranils with enaminones, which could be a viable alternative. mdpi.com

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and ensuring high selectivity.

| Reaction Step | Parameter to Optimize | Typical Conditions and Considerations |

| Quinoline Ring Formation (Conrad-Limpach) | Temperature, Catalyst | The cyclization step often requires high temperatures. The choice of solvent can influence the reaction rate and yield. |

| Chlorination | Reagent, Temperature, Reaction Time | Phosphorus oxychloride is a common reagent. The reaction is often performed at reflux temperatures. Careful control of reaction time is necessary to avoid side reactions. |

| Acylation | Catalyst, Acylating Agent, Solvent | For a Friedel-Crafts type reaction, a strong Lewis acid catalyst like AlCl₃ is typically required. The choice of solvent is critical to ensure solubility of the reactants and to moderate the reactivity. Alternative, milder acylation methods may need to be explored. |

Recent advancements in synthetic methodology often employ microwave irradiation to reduce reaction times and improve yields in quinoline synthesis. rsc.orgmdpi.com The use of solid acid catalysts or ionic liquids can also offer greener and more efficient alternatives to traditional methods. rsc.orgijpsjournal.com

Crystallization : Quinoline derivatives are often crystalline solids. Recrystallization from an appropriate solvent system is a powerful technique for purification, especially for the final product and key intermediates.

Chromatography : Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system is crucial for achieving good separation. For quinoline derivatives, which are basic, it can be advantageous to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing on silica gel.

Acid-Base Extraction : The basic nitrogen atom in the quinoline ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the quinoline derivative. The aqueous layer can then be basified to precipitate the purified product, which is then extracted back into an organic solvent.

Distillation/Sublimation : For thermally stable and volatile intermediates, distillation or sublimation under high vacuum can be an effective purification method. reddit.com

The purity of each intermediate should be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry) before proceeding to the next synthetic step.

Exploration of Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the synthesis of quinoline derivatives is increasingly being viewed through the lens of green chemistry. organic-chemistry.org Researchers are actively seeking to minimize the environmental impact of these synthetic processes by focusing on solvent choice, catalyst efficiency, and waste reduction.

Solvent Selection and Minimization Strategies

A significant focus in the green synthesis of quinolines is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has emerged as a promising solvent for the Friedländer synthesis of quinolines, a key reaction in their preparation. organic-chemistry.org Performing the reaction in water at elevated temperatures has been shown to be effective without the need for a catalyst. organic-chemistry.org Furthermore, solvent-free reaction conditions have been successfully employed, often in conjunction with microwave irradiation or the use of recyclable catalysts, to produce polysubstituted quinolines. nih.gov These approaches not only reduce solvent waste but can also lead to shorter reaction times and improved energy efficiency.

Catalyst Utilization and Recyclability in Heterogeneous and Homogeneous Systems

The development of efficient and recyclable catalysts is a cornerstone of green chemistry approaches to quinoline synthesis. Both heterogeneous and homogeneous catalysts have been explored.

Heterogeneous Catalysts: Solid-supported catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. A variety of recyclable nanocatalysts have been developed for the Friedländer synthesis, including copper-incorporated sulfated zirconium oxide and zirconia-based magnetic nanoparticles. iipseries.org These catalysts have demonstrated high activity and the ability to be reused for multiple reaction cycles with minimal loss of efficacy.

Homogeneous Catalysts: While recovery can be more challenging, homogeneous catalysts also play a role in green quinoline synthesis. Ionic liquids, for instance, have been used as recyclable catalysts and reaction media for the Friedländer reaction, with some ionic liquids being recoverable and reusable for several cycles with only a slight decrease in product yield. nih.gov Transition-metal-free protocols, which avoid the use of potentially toxic and expensive heavy metals, are also gaining traction. organic-chemistry.org

Mechanistic Insights into Compound Formation and Key Intermediate Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Research in this area focuses on elucidating the step-by-step molecular transformations and identifying key intermediates.

Reaction Mechanism Elucidation for Critical Steps

The formation of the quinoline core of the target molecule likely proceeds through a variation of the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. The mechanism is generally understood to involve the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. nih.gov

For the synthesis of this compound, a plausible pathway involves the reaction of a 2-amino-5-nitroacetophenone with a derivative of acetylacetone. The presence of the nitro group, an electron-withdrawing substituent, on the aniline ring is expected to influence the reactivity of the amino group and the subsequent cyclization step. Following the formation of the 4-hydroxy-6-nitro-3-acetylquinoline intermediate, a crucial subsequent step is the chlorination of the 4-hydroxy group. This transformation can be achieved using standard chlorinating agents such as phosphorus oxychloride.

A one-pot synthesis of 4-chloroquinolines from N-aryl enaminones has been reported, proceeding through a cascade of α-carbonylation, 6π-azaelectrocyclization, and dehydroxychlorination. organic-chemistry.org

Identification of Transient Intermediates

The direct observation and characterization of transient intermediates in complex organic reactions can be challenging. However, their existence is often inferred from trapping experiments, spectroscopic studies, and computational modeling. In the context of the Friedländer synthesis, the formation of imine and enamine adducts as initial intermediates is well-established. nih.gov

Mechanistic studies on the Skraup quinoline synthesis, a related reaction, suggest the involvement of reversible formation of diazetidinium ions which then undergo irreversible cyclization to form the quinoline ring. youtube.com While not directly applicable to the Friedländer synthesis of the target compound, this highlights the complex nature of quinoline-forming reactions and the potential for short-lived, cyclic intermediates. The study of analogous reactions and the use of advanced analytical techniques will be key to fully identifying the transient species involved in the specific synthesis of this compound.

Transition State Analysis (Theoretical)

The formation of the quinoline ring system in this compound would likely proceed through a cyclization reaction, for which the Friedländer annulation is a prime candidate. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

In a hypothetical Friedländer synthesis of a precursor to the target molecule, a 2-amino-5-nitro-chlorobenzaldehyde would react with acetylacetone. The reaction mechanism can proceed through two main pathways, and computational studies on similar systems help to elucidate the most likely transition states.

Mechanism A: Aldol (B89426) Addition followed by Cyclization

Initial Aldol Addition: The first step is the formation of an aldol adduct. The transition state for this step involves the nucleophilic attack of the enolate of acetylacetone onto the carbonyl group of the 2-amino-5-nitro-chlorobenzaldehyde.

Dehydration: The subsequent dehydration to form an unsaturated intermediate is typically a low-energy process.

Cyclization and Aromatization: The final steps involve the intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by aromatization. The transition state for the cyclization is the rate-determining step.

Mechanism B: Schiff Base Formation followed by Aldol Condensation

Schiff Base Formation: An alternative pathway begins with the formation of a Schiff base between the aniline and the ketone.

Intramolecular Aldol Condensation: This is followed by an intramolecular aldol-type condensation.

Theoretical calculations on analogous Friedländer syntheses suggest that the rate-determining step is the intramolecular cyclization. The transition state for this step is influenced by the electronic nature of the substituents on the aniline ring. The presence of an electron-withdrawing nitro group at the 6-position is expected to decrease the nucleophilicity of the amino group, thereby increasing the activation energy of the cyclization step. Conversely, the chloro group at the 4-position would be introduced in a subsequent step, likely through the substitution of a hydroxyl group, and would not be a factor in the initial ring formation.

Interactive Table: Calculated Activation Energies for a Model Friedländer Reaction

| Transition State | Reaction Step | Calculated Activation Energy (kcal/mol) |

| TS1 | Aldol Addition | 15.2 |

| TS2 | Dehydration | 8.5 |

| TS3 | Cyclization (Rate-Determining) | 22.8 |

| TS4 | Aromatization | 5.1 |

Note: The data in this table is hypothetical and based on typical values for analogous reactions.

Kinetic Studies of Formation Reactions

Kinetic studies of quinoline formation, such as the Combes synthesis, provide valuable insights into the factors governing the reaction rate. The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The rate-determining step in this reaction is typically the electrophilic aromatic annulation.

For the synthesis of a precursor to this compound, a substituted aniline would be reacted with a β-diketone. The reaction kinetics would be influenced by:

Substituent Effects: The electron-withdrawing nitro group on the aniline ring would deactivate the ring towards electrophilic attack, thereby slowing down the rate of cyclization.

Acid Catalyst: The concentration and nature of the acid catalyst play a crucial role. Stronger acids can protonate the intermediate, facilitating the cyclization.

Temperature: As with most chemical reactions, an increase in temperature would lead to an increased reaction rate, in accordance with the Arrhenius equation.

Kinetic experiments on similar systems often involve monitoring the disappearance of reactants or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data can then be used to determine the reaction order and rate constants.

Interactive Table: Hypothetical Rate Data for a Model Quinoline Synthesis

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |

| [Aniline]: 0.1, [Diketone]: 0.1 | 1.5 x 10⁻⁵ |

| [Aniline]: 0.2, [Diketone]: 0.1 | 3.0 x 10⁻⁵ |

| [Aniline]: 0.1, [Diketone]: 0.2 | 1.5 x 10⁻⁵ |

Note: This data is illustrative and represents a reaction that is first order in aniline and zero order in the diketone.

Stereochemical Considerations in Synthesis (if applicable to chiral precursors or products)

The target molecule, this compound, is achiral. However, stereochemical considerations could become relevant if chiral precursors were used in its synthesis. For instance, if a chiral β-diketone or a chiral aniline derivative were employed, the potential for diastereoselective synthesis would arise.

In the broader context of quinoline synthesis, stereochemical control is a significant area of research, particularly for the preparation of chiral quinoline-based ligands and pharmaceuticals. Methods for achieving stereoselectivity include:

Use of Chiral Catalysts: Chiral acid or base catalysts can be used to induce enantioselectivity in the cyclization step.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction.

Resolution of Racemates: A racemic mixture of a chiral quinoline precursor could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

While not directly applicable to the synthesis of the achiral target molecule, the principles of stereoselective synthesis are a crucial aspect of modern organic chemistry and would be relevant in the synthesis of related chiral analogs.

Scalability and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a molecule like this compound, these would need to be carefully addressed.

Evaluation of Synthetic Route for Larger Scale Production

A plausible synthetic route for large-scale production would likely involve a convergent synthesis to maximize efficiency. A potential route could be:

Synthesis of the Substituted Aniline: Preparation of the necessary 2-amino-5-nitro-chlorobenzaldehyde or a related precursor.

Quinoline Ring Formation: A robust and high-yielding cyclization reaction, such as a modified Friedländer or Combes synthesis.

Final Functionalization: Introduction of the chloro group, if not already present, through a nucleophilic substitution reaction on a 4-hydroxyquinoline intermediate.

Challenges in Efficient Industrial Implementation

Several challenges are anticipated in the industrial implementation of this synthesis:

Handling of Hazardous Reagents: The synthesis would likely involve the use of strong acids, and potentially hazardous reagents for nitration and chlorination. Safe handling and disposal protocols are paramount.

Reaction Conditions: High temperatures and pressures may be required for some steps, necessitating specialized equipment.

Purification: The purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for purification in an industrial setting.

By-product Formation: Side reactions can lead to the formation of impurities that may be difficult to remove.

The development of a scalable and efficient process would require significant optimization of reaction conditions, purification methods, and waste management strategies.

Comprehensive Reactivity and Transformative Chemistry of 1 4 Chloro 6 Nitroquinolin 3 Yl Ethan 1 One

Reactivity of the Nitro Group at Position 6

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.net Its presence at the 6-position of the quinoline (B57606) ring profoundly impacts the molecule's reactivity, primarily by deactivating the benzene (B151609) portion of the ring towards electrophilic substitution and serving as a versatile functional handle for a variety of chemical transformations. nih.govrsc.org

The reduction of the aromatic nitro group is a fundamental transformation, providing a gateway to the corresponding amino derivatives, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com This six-electron reduction proceeds through nitroso and N-hydroxylamino intermediates. nih.gov The conversion can be achieved through numerous methodologies, offering varying degrees of chemoselectivity, which is particularly important in a multifunctional molecule like 1-(4-chloro-6-nitroquinolin-3-yl)ethan-1-one.

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes. mdpi.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates similar to the title compound, palladium on carbon (Pd/C) is a common and effective catalyst. smolecule.com The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Transfer hydrogenation offers a practical alternative to using gaseous hydrogen, employing molecules that can donate hydrogen, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst. This method can sometimes offer improved selectivity and is often more convenient for laboratory-scale synthesis.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm) | Ethanol, Methanol (B129727) | Room Temperature | High efficiency, common industrial method. smolecule.com |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temperature | Effective for various nitro compounds. |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Room Temperature - 50°C | Cost-effective, widely used. |

This table presents generalized conditions based on the reduction of related nitroaromatic compounds.

A critical consideration in the hydrogenation of this compound is the potential for hydrodechlorination, the reductive cleavage of the C-Cl bond at the 4-position. The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group while preserving the chloro substituent. mdpi.com

A variety of metal-based reducing agents are effective for the conversion of nitro groups to amines, often providing excellent chemoselectivity. These methods are particularly useful when catalytic hydrogenation is incompatible with other functional groups in the molecule. Classic examples include the use of metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in acidic media. mdpi.com

Modern synthetic methods also employ other reagents to achieve this transformation. For instance, sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for carbonyls, can reduce nitro groups when used in conjunction with a transition metal catalyst like nickel(II) chloride (NiCl₂) or tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). jsynthchem.commdpi.com These systems can offer high selectivity for the nitro group.

Table 2: Selected Metal-Mediated and Chemoselective Reduction Methods

| Reagent(s) | Solvent | Typical Product | Notes |

|---|---|---|---|

| Fe / HCl or NH₄Cl | H₂O / Ethanol | Amino derivative | Classic, cost-effective "Béchamp reduction". mdpi.com |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Amino derivative | Mild conditions, tolerates many functional groups. |

| NaBH₄ / NiCl₂ | Methanol / THF | Amino derivative | High yields and selectivity reported for related systems. mdpi.com |

| Sodium Dithionite (Na₂S₂O₄) | H₂O / Dioxane | Amino derivative | Often used for its mildness and selectivity. |

This table summarizes common methods applicable to the reduction of aromatic nitro groups.

These methods allow for the selective synthesis of 1-(6-amino-4-chloroquinolin-3-yl)ethan-1-one, a valuable intermediate for further functionalization, such as diazotization or acylation reactions. Furthermore, careful control of reaction conditions can, in some cases, allow for the isolation of the intermediate N-hydroxylamino derivative. nih.govnih.gov

The strong electron-withdrawing character of the nitro group, in concert with the quinoline ring's inherent electronics, renders the molecule electron-deficient. Such electron-poor systems can participate as dienophiles or heterodienes in cycloaddition reactions. For example, related 5-nitro-2-pyridones have been shown to undergo Diels-Alder reactions with electron-rich dienes. nih.gov It is conceivable that the benzene ring of this compound could act as a dienophile in a [4+2] cycloaddition under forcing conditions, although this reactivity is not commonly observed for nitroquinolines. The steric bulk of the ethanone (B97240) group at the adjacent 3-position might also influence the feasibility and regioselectivity of such reactions. While theoretically plausible, specific documented instances of the title compound participating in cycloaddition reactions via its nitro-activated ring are not prominent in the literature.

The nitro group at position 6 is a powerful deactivating group for electrophilic aromatic substitution on the benzene portion of the quinoline ring. Its strong -R (resonance) and -I (inductive) effects withdraw electron density from the ring, making positions 5, 7, and 8 less susceptible to attack by electrophiles. researchgate.net

Conversely, this electron withdrawal is critical for activating the ring toward nucleophilic aromatic substitution (SNAr). While the chloro group at the 4-position on the pyridine (B92270) ring is already activated for displacement by nucleophiles, the nitro group at position 6 further enhances this effect by stabilizing the negative charge developed in the Meisenheimer complex intermediate. This electronic influence facilitates the substitution of the 4-chloro group with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, which is a key transformative pathway for this class of compounds.

Reduction Reactions to Amino and Hydroxylamino Derivatives

Reactivity of the Ethanone Moiety at Position 3

The ethanone (acetyl) group at the 3-position introduces another site of significant reactivity, characterized by an electrophilic carbonyl carbon and acidic α-protons on the methyl group.

The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or by reducing agents like sodium borohydride to yield the corresponding secondary alcohol.

The α-protons of the methyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the quinoline ring. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate intermediate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions:

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Claisen Condensation: Reaction with esters to form β-diketones.

Alkylation: Reaction with alkyl halides.

Halogenation: Reaction with halogens (e.g., Br₂) in acidic or basic conditions to form α-halo ketones. Research on the related 1-(2-methyl-4-phenylquinolin-3-yl)ethanone has demonstrated its ability to undergo bromination at the α-position, followed by participation in aldol-type reactions. rsc.org

The reactivity of the ethanone moiety provides a powerful tool for elaborating the molecular structure, allowing for the construction of more complex side chains at the 3-position of the quinoline core.

Carbonyl Reactivity: Nucleophilic Addition and Reduction Reactions

The carbonyl group of the ethanone moiety in this compound is a key site for nucleophilic attack. The electron-withdrawing nature of the quinoline ring, further activated by the chloro and nitro groups, enhances the electrophilicity of the carbonyl carbon, making it susceptible to a range of nucleophilic addition reactions.

Reductive Transformations to Alcohols

The reduction of the ketone functionality in this compound to a secondary alcohol, 1-(4-chloro-6-nitroquinolin-3-yl)ethan-1-ol, is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common.

Sodium borohydride, a mild reducing agent, is typically effective for the reduction of ketones and aldehydes. The reaction is generally carried out in a protic solvent like methanol or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the corresponding alcohol.

Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the ketone. However, its high reactivity means it can also reduce the nitro group. Therefore, for selective reduction of the ketone without affecting the nitro group, milder and more chemoselective reducing agents would be preferred.

| Reactant | Reagent(s) | Product | Conditions |

| This compound | Sodium Borohydride | 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-ol | Methanol or Ethanol |

| This compound | Lithium Aluminum Hydride | 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-ol | Anhydrous ether, followed by aqueous workup |

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the carbonyl group of this compound provides a powerful method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

In these reactions, the highly nucleophilic carbanion from the organometallic reagent attacks the electrophilic carbonyl carbon. This addition leads to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents. It is important to note that the chloro substituent on the quinoline ring could potentially undergo competing nucleophilic substitution, especially with more reactive organometallic reagents or at elevated temperatures.

| Reactant | Reagent(s) | Product | Conditions |

| This compound | Grignard Reagent (RMgX) | 2-(4-Chloro-6-nitroquinolin-3-yl)propan-2-ol (for R=CH₃) and other tertiary alcohols | Anhydrous ether or THF, followed by aqueous acidic workup |

| This compound | Organolithium Reagent (RLi) | 2-(4-Chloro-6-nitroquinolin-3-yl)propan-2-ol (for R=CH₃) and other tertiary alcohols | Anhydrous ether or hexane, followed by aqueous acidic workup |

Alpha-Carbon Reactivity: Enolization and Condensation Reactions

The presence of protons on the carbon atom alpha to the carbonyl group (the methyl group of the ethanone moiety) imparts acidity to these hydrogens, allowing for the formation of an enolate under basic conditions. This enolate is a key intermediate in a variety of important carbon-carbon bond-forming reactions.

Aldol and Knoevenagel Condensations

This compound can participate as the ketone component in both Aldol and Knoevenagel condensation reactions.

In a crossed Aldol condensation, the enolate of this compound, generated by a base, can react with an aldehyde that lacks alpha-hydrogens (e.g., benzaldehyde) to form a β-hydroxy ketone. This intermediate can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative.

The Knoevenagel condensation is a related reaction where the ketone reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine (B6355638) or ammonia. The reaction proceeds through a similar mechanism of nucleophilic addition followed by dehydration to yield a new, more complex unsaturated system.

| Reactant 1 | Reactant 2 | Product (after dehydration) | Catalyst/Conditions |

| This compound | Benzaldehyde | (E)-1-(4-Chloro-6-nitroquinolin-3-yl)-3-phenylprop-2-en-1-one | Base (e.g., NaOH, KOH) in Ethanol |

| This compound | Malononitrile | 2-((4-Chloro-6-nitroquinolin-3-yl)methylene)malononitrile | Weak base (e.g., Piperidine) |

Annulation Reactions with Other Organic Substrates

The enolate of this compound can also be a key participant in annulation reactions, which are processes that form a new ring onto an existing molecule. For instance, in a Robinson annulation, the enolate could first act as a nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl compound can then undergo an intramolecular Aldol condensation to form a new six-membered ring. The reactivity of the quinoline system and its substituents would need to be carefully considered to ensure the desired annulation occurs.

Oxidative Transformations of the Ethanone Group

The ethanone group of this compound can undergo oxidative transformations, although these are less common than the reactions at the carbonyl and alpha-carbon. One potential transformation is the haloform reaction, where the methyl ketone is treated with a halogen (e.g., iodine) in the presence of a base. This reaction would convert the acetyl group into a carboxylic acid (after acidification) and produce iodoform. This would yield 4-chloro-6-nitroquinoline-3-carboxylic acid.

Another possibility is the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent, though this would likely also affect other parts of the molecule, particularly the quinoline ring, unless carefully controlled conditions are employed.

| Reactant | Reagent(s) | Product |

| This compound | Iodine, Sodium Hydroxide | 4-Chloro-6-nitroquinoline-3-carboxylic acid |

Quinoline Ring System Transformations and Skeletal Rearrangements

The inherent stability of the quinoline ring system provides a robust scaffold for various chemical modifications. However, under specific conditions, the ring can undergo transformations and rearrangements, leading to novel molecular architectures.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. In the context of quinolines, which are electron-deficient heterocycles, these reactions often require metal catalysis. The nitrogen atom within the quinoline ring can act as a directing group, typically favoring functionalization at the C2 and C8 positions. However, the electronic nature of the substituents on the ring can significantly influence the regioselectivity of C-H activation.

For this compound, the presence of the strongly electron- withdrawing nitro group at the C6 position further deactivates the quinoline system towards electrophilic attack. Conversely, this electronic deficiency makes the ring more susceptible to nucleophilic attack and can influence the regioselectivity of metal-catalyzed C-H functionalization. While direct C-H activation at positions other than C2 and C8 is challenging, recent advancements have demonstrated the possibility of functionalizing the C3 and C4 positions of the quinoline ring. youtube.com It is conceivable that under specific catalytic conditions, C-H activation at the peripheral positions of the benzene ring of the quinoline scaffold could be achieved, offering a pathway to novel derivatives.

Research into the C-H functionalization of electron-deficient N-heterocycles is an expanding field. For instance, transition metal-free, one-pot double C-H functionalization of quinolines with electron-deficient acetylenes has been reported to yield 2-aryl-3-acylquinolines. rsc.orgresearchgate.net Such methodologies, if applied to this compound, could potentially lead to the introduction of new substituents at various positions on the quinoline core, although the regioselectivity would be a critical aspect to control.

The rich functionality of this compound provides multiple avenues for constructing novel polycyclic systems through ring-opening and ring-closure reactions. The acetyl group at the C3 position is a particularly versatile handle for such transformations.

Condensation of the acetyl group with various binucleophiles can initiate a cascade of reactions leading to the formation of fused heterocyclic rings. For example, reaction with hydrazines could yield pyrazolo[4,3-c]quinolines, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazolo[4,5-c]quinolines. researchgate.netresearchgate.net Similarly, condensation with amidines or guanidine (B92328) could provide access to pyrimido[5,4-c]quinoline derivatives.

The 4-chloro substituent also plays a crucial role in these cyclization strategies. Its ability to be displaced by nucleophiles allows for subsequent ring-closure reactions. For instance, reaction with a nucleophile containing a secondary functional group could set the stage for an intramolecular cyclization to form a new ring fused to the quinoline core. Studies on related 4-chloro-3-nitroquinolines have shown that the chloro group can be displaced by various nucleophiles, and the resulting products can undergo further cyclization. researchgate.net

Furthermore, the nitro group at the C6 position can be reduced to an amino group, which can then participate in cyclization reactions. researchgate.net For example, reduction of the nitro group followed by reaction of the resulting amine with a suitable dielectrophile could lead to the formation of polycyclic systems containing additional fused rings. The interplay between the reactivity of the acetyl, chloro, and nitro groups offers a rich field for the synthesis of complex, novel polycyclic aromatic compounds. airo.co.inresearchgate.netnih.gov

Table 1: Potential Polycyclic Systems from this compound

| Reagent | Potential Product |

|---|---|

| Hydrazine | Pyrazolo[4,3-c]quinoline derivative |

| Hydroxylamine | Isoxazolo[4,5-c]quinoline derivative |

| Guanidine | Pyrimido[5,4-c]quinoline derivative |

| Benzylamine (followed by cyclization) | Imidazo[4,5-c]quinoline derivative researchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. nih.govresearchgate.net Such calculations for substituted quinolines allow for a detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, providing insights into the molecule's stability and reactive sites. nih.govresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. physchemres.org

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For nitro derivatives of quinoline (B57606), DFT calculations have shown that the presence and position of the nitro group significantly influence the HOMO-LUMO gap. researchgate.net In the case of 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one, the electron-withdrawing nature of the chloro, nitro, and acetyl groups would be expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a high degree of reactivity.

Table 1: Representative Frontier Orbital Energies for Analogous Nitroquinoline Compounds Note: These are example values from theoretical studies on related compounds to illustrate typical ranges.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitro-Quinoline Derivatives researchgate.net | -7.0 to -6.5 | -3.0 to -2.5 | 4.0 to 4.3 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. nih.gov These maps illustrate regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and acetyl groups, as well as the nitrogen atom of the quinoline ring. researchgate.net These areas represent likely sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential would be concentrated on the hydrogen atoms and around the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack. The electron-withdrawing substituents would polarize the aromatic ring system, influencing its interaction with other molecules. ufms.br

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems, like quinoline, generally exhibit high polarizability. Calculations of these properties are essential for predicting a molecule's solubility in polar solvents and its intermolecular interaction behavior. Furthermore, high values of polarizability and hyperpolarizability can indicate potential for use in non-linear optical (NLO) materials. researchgate.net

Table 2: Calculated Dipole Moments for Analogous Substituted Quinoline Compounds Note: Example values from theoretical studies on related compounds.

| Compound | Dipole Moment (Debye) |

|---|---|

| 5-Chloro-8-hydroxyquinoline researchgate.net | 1.5 - 2.0 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt through rotation around its single bonds. fiveable.melumenlearning.com For this compound, the most significant conformational flexibility arises from the rotation of the acetyl group relative to the quinoline ring.

The potential energy surface (PES) is a theoretical map of a molecule's energy as a function of its geometry. libretexts.org By performing a systematic scan of the dihedral angle between the acetyl group and the quinoline ring, computational methods can identify various conformers that correspond to energy minima on the PES.

The most stable conformer is the one with the lowest energy, known as the global minimum. Other low-energy conformers are referred to as local minima. lumenlearning.com The stability of these conformers is determined by a balance of steric hindrance (repulsion between bulky groups) and electronic effects (like conjugation between the acetyl group and the quinoline π-system). It is expected that the planar or near-planar conformations would be favored to maximize π-conjugation, but steric clashes with the chloro-substituent at position 4 might force the acetyl group out of the plane of the quinoline ring.

Molecular Dynamics (MD) simulations can model the motion of atoms in a molecule over time, providing a dynamic view of its conformational landscape. nih.govacs.org An MD simulation of this compound would reveal the transitions between different stable conformations and the energy barriers that separate them. mdpi.com

This analysis provides insight into the molecule's flexibility and the accessibility of different conformational states at a given temperature. Understanding these dynamics is crucial, as the biological activity or material properties of a molecule can be highly dependent on its preferred conformation. For instance, the orientation of the acetyl group could be critical for fitting into a specific receptor binding site.

Solvent Effects on Conformation and Reactivity through Continuum Models and Explicit Solvation

Detailed computational studies on the solvent effects on the conformation and reactivity of this compound using continuum models and explicit solvation methods are not extensively available in the current body of scientific literature. Theoretical investigations of analogous molecular systems suggest that the polarity of the solvent would likely influence the molecule's conformational preferences and the energy barriers of its potential reactions. Continuum models, such as the Polarizable Continuum Model (PCM), could be employed to approximate the bulk solvent effects on the electronic structure and geometry of the molecule. For a more refined analysis, explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculations, would be necessary to account for specific solute-solvent interactions, such as hydrogen bonding.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Specific theoretical predictions of reactivity and detailed reaction mechanisms for this compound are not prominently documented. However, general principles of computational chemistry can be applied to hypothesize its behavior.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the reaction mechanisms involving this compound, localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) calculations would be essential. These computational techniques are used to map the energy landscape of a reaction, identifying the lowest energy path from reactants to products through a specific transition state. While specific studies on this compound are lacking, this methodology is a standard approach in computational chemistry for elucidating reaction pathways.

Activation Energies and Reaction Pathways Elucidation

The elucidation of activation energies and reaction pathways for this compound would require dedicated computational studies. By calculating the energy of the reactants, transition states, and products, the activation energy for a proposed reaction can be determined. This information is critical for predicting the feasibility and rate of a chemical transformation. Without specific research on this molecule, any discussion of its reaction pathways remains speculative.

Catalyst-Substrate Interactions in Modeled Systems

Investigations into the interactions between this compound and potential catalysts in modeled systems have not been reported. Such studies would typically involve creating a computational model of the catalyst-substrate complex and analyzing the electronic and steric interactions that facilitate the catalytic process.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a powerful tool for structural elucidation.

DFT-Calculated NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts and coupling constants. researchgate.net For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often enhanced by including solvent effects in the calculations. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net

A hypothetical table of DFT-calculated ¹³C NMR chemical shifts for this compound is presented below for illustrative purposes, as specific experimental or calculated data for this compound is not available in the provided search results.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 195.2 |

| C3 | 145.8 |

| C4 | 150.1 |

| C4a | 125.3 |

| C5 | 128.9 |

| C6 | 148.5 |

| C7 | 122.1 |

| C8 | 130.4 |

| C8a | 147.6 |

| CH3 | 28.7 |

| C2 | 135.6 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations for this compound.

Vibrational Frequencies and Intensities for IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational modes of molecules. For this compound, theoretical calculations are used to determine the frequencies and intensities of bands in its Infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes to the observed spectral peaks.

Key vibrational modes for this molecule include:

C=O Stretching: The acetyl group's carbonyl (C=O) stretch is a prominent feature, typically appearing as a strong band in the IR spectrum.

NO₂ Vibrations: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are strong indicators in vibrational spectra.

Quinoline Ring Vibrations: The quinoline core gives rise to a complex series of C-C and C-N stretching and bending vibrations.

C-Cl Stretching: The carbon-chlorine bond has a characteristic stretching frequency.

CH₃ Vibrations: The methyl group of the acetyl moiety displays symmetric and asymmetric stretching and bending modes.

A theoretical analysis, often performed using basis sets like B3LYP/6-311++G(d,p), can produce a detailed table of calculated frequencies and their corresponding IR and Raman intensities. These theoretical values are typically scaled by an empirical factor to better align with experimental data, should it become available.

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Acetyl (C=O) | Stretching | ~1700-1720 | Strong | Moderate |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 | Strong | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 | Strong | Moderate |

| Aryl C-Cl | Stretching | ~1050-1090 | Moderate | Strong |

| Quinoline Ring | C=C/C=N Stretching | ~1450-1600 | Moderate-Strong | Moderate-Strong |

| Acetyl (CH₃) | Asymmetric Stretch | ~2980-3000 | Moderate | Moderate |

UV-Vis Absorption Maxima and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption properties of molecules. These calculations predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of the conjugated quinoline system, along with the electron-withdrawing nitro group and the acetyl group, is expected to result in significant absorption in the UV-Vis region. TD-DFT calculations can elucidate the nature of these transitions (e.g., π→π* or n→π*) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The solvent environment is often included in these models (e.g., using the Polarizable Continuum Model, PCM) as it can influence the λmax values.

Table 2: Predicted Electronic Transitions and Absorption Maxima

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~320-350 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280-300 | > 0.1 | HOMO-1 → LUMO (π→π) |

| S₀ → Sₓ | ~250-270 | < 0.1 | n→π* |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

QSPR studies aim to build mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models rely on molecular descriptors derived from the compound's theoretical structure.

Derivation of Molecular Descriptors

For this compound, a wide range of molecular descriptors can be calculated from its optimized geometry. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, count of atoms, bonds, rings, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Wiener and Randić indices.

Geometrical Descriptors: Based on the 3D structure, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum calculations, these are particularly powerful. Examples include:

HOMO and LUMO energies

HOMO-LUMO energy gap (a measure of chemical reactivity and stability)

Dipole moment

Electron affinity and ionization potential

Molecular electrostatic potential (MEP) surfaces, which identify regions of positive and negative electrostatic potential.

Correlation with Observable Chemical Phenomena

Once calculated, these descriptors can be used in QSPR models to predict specific non-biological chemical properties. By developing regression models that correlate the values of these descriptors with experimentally observed phenomena for a series of related compounds, predictions can be made for new molecules like this compound.

Reaction Rates: Descriptors such as the HOMO-LUMO gap and charges on specific atoms can be correlated with the rate of chemical reactions. For instance, a smaller HOMO-LUMO gap often suggests higher reactivity. The MEP can predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding reaction mechanisms and predicting rates.

Solubility: Solubility in various non-biological solvents can be predicted using descriptors like molecular surface area, volume, and polarity (dipole moment). Models correlating these descriptors with known solubility data can estimate the solubility of the target compound, which is a critical parameter in chemical process design and synthesis.

By establishing these correlations, QSPR provides a powerful tool for predicting the chemical behavior of this compound without the need for extensive and time-consuming experimental work.

Exploration of 1 4 Chloro 6 Nitroquinolin 3 Yl Ethan 1 One in Advanced Chemical and Materials Applications Non Biological

As a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of three distinct reactive functional groups on the quinoline (B57606) core makes 1-(4-chloro-6-nitroquinolin-3-yl)ethan-1-one an ideal starting material for complex chemical synthesis. Quinolines, in general, are recognized as excellent building blocks for creating a variety of polynuclear heterocyclic systems. tandfonline.comtandfonline.com The title compound's specific functionalization allows for sequential and selective reactions, providing a pathway to intricate molecular designs.

Synthesis of Polycyclic Heterocycles and Macrocycles

The reactivity of the 4-chloro group is central to the utility of this compound in synthesizing fused heterocyclic systems. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various atoms or molecular fragments. For instance, reaction with binucleophiles can lead to the formation of new fused rings. As demonstrated with analogous 4-chloro-3-nitroquinoline (B17048) derivatives, reactions with nucleophiles like amines, thiols, and azide (B81097) ions can readily displace the chloride to form novel substituted quinolines. researchgate.netresearchgate.net

Furthermore, the 3-acetyl group provides another site for cyclization reactions. Condensation of the acetyl ketone with reagents like hydrazines or hydroxylamine (B1172632) can form pyrazole (B372694) or isoxazole (B147169) rings, respectively, fused to the quinoline core. The combination of reactions at both the C4-chloro and C3-acetyl positions allows for the construction of complex polycyclic systems that would otherwise be difficult to synthesize.

Potential Annulation Reactions for Polycyclic Synthesis

| Reagent Type | Target Functional Group | Potential Fused Ring System |

|---|---|---|

| Hydrazine Derivatives | 3-Acetyl Group | Pyrazolo[4,3-c]quinoline |

| Guanidine (B92328) | 4-Chloro Group & 3-Acetyl Group | Pyrimido[5,4-c]quinoline |

| o-Phenylenediamine | 4-Chloro Group | Quinolino[4,3-b] tandfonline.comacs.orgbenzodiazepine |

Precursor for Advanced Organic Scaffolds with Defined Architecture

Beyond fusing rings, this compound can serve as a scaffold upon which complex, three-dimensional structures are built. The predictable reactivity of its functional groups allows for controlled, stepwise synthesis to achieve a defined molecular architecture. The SNAr reaction at the C4 position is a reliable method for attaching linkers or other molecular components.

Simultaneously, the 6-nitro group can be chemically transformed to provide another attachment point. Reduction of the nitro group to an amine is a common and high-yielding reaction, which then opens up possibilities for amide bond formation, diazotization, or other amine-specific chemistries. This dual functionality (at C4 and C6) allows the molecule to act as a bifunctional linker, ideal for constructing larger, well-defined organic scaffolds. Research on similar 3-nitroquinoline (B96883) frameworks highlights their utility as templates for developing novel chemical entities. nih.gov

Role in Diversity-Oriented Synthesis for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules. nih.gov The title compound is an excellent substrate for DOS due to its multiple, orthogonally reactive sites. One could envision a synthetic scheme where a common intermediate, this compound, is subjected to a variety of reaction pathways.

For example, a library could be generated by first reacting a collection of diverse nucleophiles at the C4-chloro position. Each of these products could then be further diversified by reacting the C3-acetyl group with a set of carbonyl reagents. Finally, the C6-nitro group could be reduced and acylated with a range of carboxylic acids. This divergent approach, starting from a single, highly functionalized precursor, can rapidly generate a large and structurally rich chemical library for screening in materials science applications, such as identifying new organic semiconductors or fluorescent dyes. The use of functionalized quinolines as starting materials in DOS is a known strategy for accessing novel heterocyclic compounds. tandfonline.comnih.gov

Potential as a Ligand Precursor in Coordination Chemistry and Catalysis

The development of novel ligands is crucial for advancing coordination chemistry, particularly in the fields of metal-organic frameworks (MOFs) and catalysis. The structural features of this compound make it and its derivatives promising candidates for ligand design.

Design and Synthesis of Metal-Organic Ligands from its Derivatives

The quinoline nitrogen atom is itself a potential coordination site for metal ions. However, the true potential of this molecule lies in its derivatization. By replacing the 4-chloro group with chelating moieties (e.g., bipyridine, phenanthroline, or carboxylate groups), potent metal-binding ligands can be synthesized.

Further modification of the 3-acetyl and 6-nitro groups can introduce additional donor atoms (N, O, S), allowing for the creation of polydentate ligands capable of forming stable complexes with a variety of metal centers. For example, converting the acetyl group to an oxime introduces an additional nitrogen donor, while reducing the nitro group to an amine provides another coordination site. This modular approach allows for the rational design of ligands with tailored electronic and steric properties for specific catalytic or material applications.

Potential Ligand Scaffolds from this compound

| Modification Pathway | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Substitution of C4-Cl with 4-aminopyridine | Bidentate N,N'-donor | Quinoline-N, Pyridine-N |

| Reduction of C6-NO₂ to C6-NH₂ | Bidentate N,N-donor | Quinoline-N, Amine-N |

| Condensation of C3-acetyl with 2-picolylhydrazine | Tridentate N,N,N-donor | Quinoline-N, Imine-N, Pyridine-N |